N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Overview
Description
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a zwitterionic detergent widely used for protein solubilization. This compound is known for its ability to maintain protein structure and function during various biochemical processes . It is a surfactant that contains both positive and negative charges, making it effective in reducing surface tension and stabilizing proteins in solution .
Mechanism of Action
Sulfobetaine 10, also known as 3-(Decyldimethylammonio)propane-1-sulfonate, N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, or Caprylyl sulfobetaine, is a zwitterionic surfactant commonly used in biochemistry and biophysics .
Target of Action
The primary targets of Sulfobetaine 10 are membrane proteins and other hydrophobic molecules . It is commonly used to dissolve these targets in aqueous solutions .
Mode of Action
Sulfobetaine 10 has both positively and negatively charged groups in its structure . This allows it to maintain a neutral charge in solution and reduces its tendency to denature proteins . It is considered a mild, non-denaturing surfactant .
Pharmacokinetics
As a surfactant, it is expected to have good solubility in water .
Result of Action
The result of Sulfobetaine 10’s action is the increased solubility of membrane proteins and other hydrophobic molecules in aqueous solutions . This makes it a valuable tool in protein research, where it is often used to solubilize proteins for further study .
Action Environment
The action of Sulfobetaine 10 is influenced by the environment in which it is used. For instance, its effectiveness as a surfactant can be affected by factors such as pH and temperature. Sulfobetaine 10 is known to be ph-insensitive, meaning it maintains its surfactant properties across a range of ph values .
Biochemical Analysis
Biochemical Properties
Sulfobetaine 10 has both positively and negatively charged groups in its structure, which allows it to maintain a neutral charge in solution and reduces its tendency to denature proteins . It is considered a mild, non-denaturing surfactant and is widely used in protein research .
Cellular Effects
It is known that zwitterionic surfactants like Sulfobetaine 10 can interact with cell membranes and proteins, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of Sulfobetaine 10 primarily involves its interaction with hydrophobic molecules such as proteins. Its zwitterionic nature allows it to maintain a neutral charge in solution, reducing its tendency to denature proteins and enabling it to dissolve membrane proteins and other hydrophobic molecules in aqueous solutions .
Temporal Effects in Laboratory Settings
It is known that zwitterionic surfactants like Sulfobetaine 10 are stable and do not readily degrade .
Transport and Distribution
Sulfobetaines, including Sulfobetaine 10, do not transport substances across the skin barrier . They are often combined with anionic or cationic surfactants and exhibit higher surface activity than either alone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate typically involves the reaction of decylamine with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of decylamine attacks the sulfonate group of 1,3-propanesultone, forming the zwitterionic compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve high purity levels required for biochemical applications .
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted ammonio-propanesulfonate derivatives.
Scientific Research Applications
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural studies.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic proteins.
Industry: Applied in the formulation of detergents and cleaning agents due to its excellent surface-active properties
Comparison with Similar Compounds
Similar Compounds
- N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
- N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
- N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Uniqueness
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its ability to solubilize proteins without denaturing them, making it particularly useful in biochemical and pharmaceutical applications .
Properties
IUPAC Name |
3-[decyl(dimethyl)azaniumyl]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALLSVICJPZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074545 | |
Record name | 3-(Decyldimethylammonio)propanesulfonate inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15163-36-7 | |
Record name | Zwittergent 310 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Decyldimethylammonio)propanesulfonate inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[decyl(dimethyl)ammonio]propane-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulfobetaine 10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27SPN7XME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The interaction of Caprylyl sulfobetaine varies depending on the target and application.
A:
A: Caprylyl sulfobetaine demonstrates excellent compatibility with various biological materials, including proteins, lipids, and cells. [, , , ] Its use in protein studies highlights its ability to maintain protein structure and function. [, , ] Additionally, its application in decellularization techniques demonstrates its capacity to remove cells effectively while preserving the extracellular matrix (ECM) components. [, , , , ]
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